5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine
Overview
Description
“5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H10ClN3OS, and its molecular weight is 255.72 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, 1,3,4-thiadiazole derivatives are known to have a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .Scientific Research Applications
1. Biological and Pharmacological Properties
Heterocyclic compounds, particularly those with a thiadiazole core, have garnered significant interest due to their extensive pharmacological activities. These activities are thought to arise from the toxophoric N2C2S moiety present in 1,3,4-thiadiazole derivatives. The compounds show a range of biological properties including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities. This diverse range of activities makes them a rich source of potential therapeutic agents (Mishra et al., 2015).
2. Importance in Medicinal Chemistry
The thiadiazole scaffold, along with its derivatives, is considered crucial in medicinal chemistry due to its versatile pharmacological potential. The combination of a 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing their biological activity. This makes these compounds promising candidates for the development of new drug-like molecules (Lelyukh, 2019).
3. Antimicrobial Activity
Thiadiazole derivatives have been identified as potent antimicrobial agents. Their structure-activity relationship (SAR) suggests a broad spectrum of biological activities, including anti-inflammatory, antitubercular, antidiabetic, and antidepressant properties. This underlines the potential of thiadiazole moiety in the development of newer compounds with improved efficacy and safety (Alam, 2018).
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives, including “5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine”, is generally connected with their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .
Future Directions
Given the potential of 1,3,4-thiadiazole derivatives as antitumor agents , future research could focus on further exploring the therapeutic potential of “5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” and similar compounds. This could include more detailed studies on their synthesis, mechanisms of action, and safety profiles.
Properties
IUPAC Name |
5-[1-(2-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-6(9-13-14-10(12)16-9)15-8-5-3-2-4-7(8)11/h2-6H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBIODILCOLBNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)N)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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